Cas no 85165-02-2 ((+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol)

(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol 化学的及び物理的性質
名前と識別子
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- (+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol
- (+)-dihydrodehydrodiconiferyl alcohol
- (+/-)-dihydrodehydrodiconiferyl alcohol
- (+/-)-rel-(2alpha,3beta)-7-O-methylcedrusin
- (-)-(7S, 8R)- dihydrodehydrodiconiferyl alcohol
- (2S,3R)-dihydrodehydrodiconiferyl alcohol
- (7S,8R)-dihydrodehydrodiconiferyl alcohol
- 2,3-dihydro-2-(4'-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-5-benzofuran propanol
- 2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-5-(omega-hydroxypropyl)-7-methoxybenzofuran
- 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-5-benzofuranpropanol
- 3',7-Di-Me ether-(2RS,3SR)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-hydroxymethyl-5-benzofuranpropanol
- 3',7-Di-Me ether-(2S,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-hydroxymethyl-5-benzofuranpropanol
- 3'-methylcedrusin
- 3,5'-dimethoxy-4',7-epoxy-8,3'-neolignane-4,9,9'-triol
- 3-hydroxymethyl-5-(3-hydroxy-propyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxybenzodihydrofuran
- 3-[2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol
- 3-[2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-hydroxymethyl-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol
- 3beta-hydroxymethyl-5-(3-hydroxypropyl)-7-methoxy-2alpha-(3-methoxy-4-hydroxyphenyl)benzofuran
- 7SR, 8RS-dihydrodehydrodiconiferyl alcohol
- dihydrodehydrodiconiferyl alcohol
- rac-2,3-trans-dihydrodehydrodiconiferylalcohol
- rel-(2alpha,3beta)-7-O-methylcedrusin
- 5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, trans- (ZCI)
- rel-(2R,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranpropanol (ACI)
- (2α,3β)-7-O-Methylcedrusin
- (±)-Dihydrodehydrodiconiferyl alcohol
- Dihydrodehydrodiconifery
- Lawsonicin
- rel-(2α,3β)-7-O-Methylcedrusin
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- インチ: 1S/C20H24O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m0/s1
- InChIKey: SBLZVJIHPWRSQQ-HNAYVOBHSA-N
- ほほえんだ: C([C@@H]1[C@@H](C2C=CC(O)=C(OC)C=2)OC2C(=CC(=CC1=2)CCCO)OC)O
(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A2676876-5mg |
rel-4-((2S,3R)-3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenol |
85165-02-2 | 95% | 5mg |
$695.0 | 2024-08-02 |
(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Ethyl acetate
ごうせいかいろ 3
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.3 Solvents: Water ; 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
1.2 Reagents: Benzophenone Solvents: Acetonitrile
ごうせいかいろ 7
1.2 Reagents: Ethyl acetate Solvents: Diethyl ether ; 0 °C → rt; 15 min, rt
ごうせいかいろ 8
(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol Raw materials
- Coniferyl alcohol
- rel-Methyl (2R,3R)-2-[4-(2,2-dimethyl-1-oxopropoxy)-3-methoxyphenyl]-5-[3-(2,2-dimethyl-1-oxopropoxy)propyl]-2,3-dihydro-7-methoxy-3-benzofurancarboxylate
- Ferulic acid methyl ester
(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol Preparation Products
(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
8. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
(+)-(7S,8R)-dihydrodehydrodiconiferyl alcoholに関する追加情報
Exploring the Unique Properties and Applications of (+)-(7S,8R)-Dihydrodehydrodiconiferyl Alcohol (CAS No. 85165-02-2)
(+)-(7S,8R)-Dihydrodehydrodiconiferyl alcohol (CAS No. 85165-02-2) is a naturally occurring lignan derivative that has garnered significant attention in the fields of phytochemistry, pharmacology, and nutraceutical research. This compound, characterized by its distinct stereochemistry and bioactive potential, is increasingly studied for its role in plant defense mechanisms and human health applications. Researchers and industry professionals are particularly interested in its antioxidant properties, anti-inflammatory effects, and potential as a neuroprotective agent.
The molecular structure of (+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol features a unique dibenzylbutyrolactone skeleton, which contributes to its biological activities. Recent studies have highlighted its presence in various medicinal plants, including Eucommia ulmoides and Schisandra chinensis, both of which are traditional herbs with well-documented health benefits. As consumer interest in plant-based therapeutics and natural supplements continues to rise, this compound has become a focal point for investigations into sustainable bioactive ingredients.
One of the most compelling aspects of CAS No. 85165-02-2 is its potential synergy with other phytochemicals. In the context of the growing holistic wellness trend, researchers are exploring how this lignan interacts with compounds like flavonoids and polyphenols to enhance bioavailability and efficacy. This aligns with current market demands for multi-target functional ingredients that address oxidative stress and chronic inflammation – two key factors in aging and metabolic disorders.
From a technical perspective, the isolation and characterization of (+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol present interesting challenges for analytical chemists. Advanced techniques such as HPLC-MS and NMR spectroscopy are typically employed to verify its purity and stereochemical configuration. The compound's stability under different pH and temperature conditions is another area of active research, particularly for applications in functional foods and cosmeceuticals.
In the pharmaceutical realm, preclinical studies suggest that 85165-02-2 may modulate important cellular pathways, including those involving Nrf2 activation and NF-κB inhibition. These mechanisms have sparked interest in its potential for managing conditions related to oxidative stress and low-grade inflammation, which are increasingly recognized as underlying factors in various chronic diseases. However, researchers emphasize the need for more comprehensive clinical trials to validate these effects in humans.
The cosmetic industry has also taken notice of (+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol, particularly for its potential in anti-aging formulations. Its ability to scavenge free radicals and possibly stimulate collagen production aligns with the booming demand for natural anti-aging solutions. Formulators are particularly interested in its compatibility with other active ingredients in green chemistry approaches to skincare.
From a sustainability standpoint, the biosynthesis of 85165-02-2 in plants offers intriguing possibilities for biotechnological production. Scientists are investigating whether plant cell cultures or microbial systems could provide a more sustainable source of this valuable compound, reducing reliance on wild plant harvesting. This approach resonates with the increasing consumer preference for eco-friendly sourcing of bioactive ingredients.
Quality control remains a critical consideration for products containing (+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol. Standardization methods are being developed to ensure consistent potency in extracts, particularly for applications in standardized herbal preparations. The compound's chromatographic fingerprint is becoming an important marker for authentication of certain botanical ingredients in the dietary supplement industry.
Future research directions for CAS No. 85165-02-2 include detailed structure-activity relationship studies to optimize its bioactive potential, as well as investigations into novel delivery systems to enhance its absorption and stability. As the scientific community continues to unravel the mysteries of this fascinating lignan, it stands as a prime example of how plant secondary metabolites can offer valuable solutions for health and wellness challenges in our modern world.
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